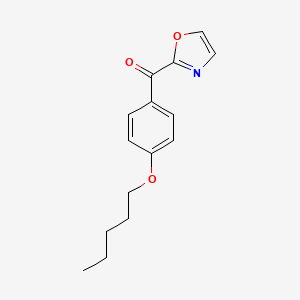

2-(4-Pentyloxybenzoyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Modern Chemical Sciences

Oxazole derivatives are of paramount importance in modern chemical sciences due to their wide-ranging applications and diverse biological activities. numberanalytics.com Their presence in numerous natural products and synthetically developed molecules underscores their utility. nih.gov In medicinal chemistry, the oxazole scaffold is a key component in various therapeutic agents, exhibiting activities such as anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. tandfonline.comijpsonline.comjetir.orgontosight.aipharmaguideline.com The ability of the oxazole ring to engage with biological targets like enzymes and receptors through various non-covalent interactions makes it a valuable pharmacophore. tandfonline.comtandfonline.com

Beyond pharmaceuticals, oxazole derivatives have found applications in materials science, where they are investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.comnumberanalytics.com Their unique electronic and photophysical properties make them attractive candidates for the development of novel functional materials. numberanalytics.com Furthermore, in agricultural chemistry, certain oxazole-based compounds have been developed as pesticides and herbicides. numberanalytics.com The inherent versatility of the oxazole core allows for the synthesis of a vast chemical space, providing a platform for the discovery of molecules with tailored properties for specific applications. numberanalytics.com

Historical Context of Oxazole Synthesis and Reactivity Studies

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. One of the earliest and most classic methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. numberanalytics.compharmaguideline.com Another foundational method is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org

Over the years, a multitude of synthetic strategies have been developed to construct the oxazole ring. These methods often start from a variety of acyclic precursors, including α-haloketones, α-hydroxyamino ketones, and isocyanides. pharmaguideline.comresearchgate.net The development of new reagents and methodologies has significantly expanded the toolkit for chemists, enabling the synthesis of a wide array of substituted oxazoles with high efficiency and regioselectivity. researchgate.netorganic-chemistry.org

The reactivity of the oxazole ring has also been a subject of extensive study. As a weak base, oxazole can be protonated at the nitrogen atom. wikipedia.org The ring system can undergo various reactions, including electrophilic and nucleophilic substitutions. pharmaguideline.comwikipedia.org Electrophilic substitution typically occurs at the C5 position, especially when electron-donating groups are present, while nucleophilic substitution is favored at the C2 position. wikipedia.org Oxazoles can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienes, leading to the formation of pyridines. numberanalytics.comwikipedia.org This reactivity has been harnessed in the synthesis of complex molecules, including natural products like vitamin B6. wikipedia.org

Structural Versatility and Modifiability of the Oxazole Core for Tailored Applications

A key feature of the oxazole ring is its structural versatility and the ease with which it can be modified. numberanalytics.com The oxazole core can be functionalized at various positions (C2, C4, and C5), allowing for the introduction of a wide range of substituents. researchgate.netchemrxiv.org This "decoration" of the oxazole nucleus is a powerful tool for fine-tuning the physicochemical and biological properties of the resulting molecules. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJZHHIRKAETJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642100 | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-26-4 | |

| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Studies of 2 4 Pentyloxybenzoyl Oxazole Derivatives

Fundamental Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of thiazole or imidazole, which imparts a distinct reactivity profile wikipedia.org. The presence of the electronegative oxygen and pyridine-like nitrogen atoms renders the ring electron-deficient, significantly influencing its interaction with both nucleophiles and electrophiles pharmaguideline.comtandfonline.com.

Nucleophilic Substitution Patterns (C-2, C-4, C-5 Positions)

Nucleophilic substitution on an unsubstituted oxazole ring is generally uncommon tandfonline.com. However, the positions of the oxazole ring exhibit a clear hierarchy of reactivity, primarily dictated by their electron density. The C-2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack pharmaguideline.comcutm.ac.in.

This reactivity at the C-2 position is significantly enhanced by the presence of a good leaving group, such as a halogen. For instance, 2-halooxazoles react readily with nucleophiles to yield displacement products pharmaguideline.comcutm.ac.in. The general order for the ease of displacement of halogens from the oxazole ring is C-2 >> C-4 > C-5 tandfonline.com. The presence of electron-withdrawing substituents at other positions on the ring can further facilitate nucleophilic attack at C-2 pharmaguideline.com.

In many cases, nucleophilic attack, particularly with strong bases, does not result in substitution but rather leads to the cleavage of the oxazole ring pharmaguideline.com. A key example is metallation, where a strong base like butyllithium deprotonates the C-2 position. The resulting 2-lithio-oxazole is often unstable and can break down into an open-chain isonitrile wikipedia.orgpharmaguideline.comcutm.ac.in.

| Position | Reactivity towards Nucleophiles | Influencing Factors | Common Outcomes |

|---|---|---|---|

| C-2 | Most Reactive | Most electron-deficient position; presence of a good leaving group. | Substitution, Deprotonation followed by ring-opening. |

| C-4 | Less Reactive | Moderate electron density. | Substitution is rare without strong activation. |

| C-5 | Least Reactive | Highest electron density among the carbon atoms. | Substitution is highly uncommon. |

Electrophilic Substitution Preferences

Due to the electron-deficient nature of the oxazole ring, electrophilic aromatic substitution is difficult and typically requires the presence of activating, electron-releasing substituents pharmaguideline.com. When the reaction does proceed, there is a distinct preference for the site of attack.

The C-5 position is the most reactive towards electrophiles, followed by the C-4 position pharmaguideline.comcutm.ac.in. The C-2 position is the least reactive. This preference can be attributed to the relative stability of the resonance intermediates formed during the attack. The presence of an electron-donating group on the ring significantly activates it towards electrophilic assault tandfonline.com.

| Position | Reactivity towards Electrophiles | Influencing Factors | Examples of Reactions |

|---|---|---|---|

| C-5 | Most Reactive | Forms the most stable intermediate; activated by electron-donating groups. | Nitration, Halogenation. cutm.ac.in |

| C-4 | Moderately Reactive | Less stable intermediate compared to C-5 attack. | Substitution occurs if C-5 is blocked or under specific conditions. pharmaguideline.com |

| C-2 | Least Reactive | Highly electron-deficient; intermediate is destabilized. | Substitution is extremely rare. pharmaguideline.com |

Protonation Behavior and Sites of Reactivity

Oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8 wikipedia.org. The site of protonation is the pyridine-type nitrogen atom at the N-3 position pharmaguideline.comtandfonline.com. This basicity is significantly lower than that of imidazole (pKa ≈ 7), reflecting the reduced availability of the nitrogen lone pair due to the influence of the adjacent electronegative oxygen atom wikipedia.org. Upon reaction with strong acids, oxazoles can form stable salts, such as hydrochlorides or picrates pharmaguideline.com.

While N-protonation is the primary acid-base interaction, the acidity of the ring protons is also a key aspect of oxazole reactivity. The C-2 proton is the most acidic, making this position susceptible to deprotonation by strong bases, a reaction that often initiates ring-opening transformations wikipedia.orgcutm.ac.in. The acidity order for the ring protons is C-2 > C-5 > C-4 taylorandfrancis.com.

Cyclization and Annulation Mechanisms

The synthesis of the oxazole ring itself often involves cyclization reactions that are mechanistically intricate. These processes are fundamental to creating substituted oxazole derivatives.

Intramolecular Cyclodehydration Processes

One of the most classic and versatile methods for synthesizing oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone pharmaguideline.com. The mechanism is initiated by the protonation of one of the carbonyl oxygens, typically the amide carbonyl, under strong acidic conditions using a dehydrating agent like sulfuric acid or phosphorus pentachloride.

Following protonation, the enol form of the ketone tautomerizes, and the hydroxyl group of the enol attacks the activated amide carbonyl. This intramolecular cyclization forms a five-membered ring intermediate (an oxazoline derivative). Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. Various dehydrating agents, including polyphosphoric acid, phosgene, and thionyl chloride, can be employed to facilitate this final step pharmaguideline.com.

Ketenimine Intermediacy in Base-Induced Transformations

While less common than acid-catalyzed cyclizations, base-induced transformations can also lead to the formation of oxazole rings, sometimes proceeding through highly reactive intermediates. One such mechanism involves the intermediacy of a ketenimine in the conversion of 2-acyl-2H-azirines to oxazoles organic-chemistry.org.

Under strongly basic conditions, a proton is abstracted from the carbon alpha to the acyl group of the 2-acyl-2H-azirine. This initiates the opening of the strained azirine ring to form a vinyl nitrene, which is in equilibrium with a ketenimine intermediate. This ketenimine is a highly electrophilic species. An intramolecular nucleophilic attack by the oxygen atom of the enolate onto the central carbon of the ketenimine functionality then occurs. This cyclization event, followed by proton transfer, yields the final substituted oxazole product. The involvement of a ketenimine intermediate has been supported by both experimental and computational studies organic-chemistry.org.

Photochemical and Electrochemical Reaction Pathways of 2-(4-Pentyloxybenzoyl)oxazole Derivatives

The reactivity of oxazole derivatives, including structures akin to this compound, can be significantly influenced by photochemical and electrochemical stimuli. These methods can initiate unique reaction cascades, leading to the formation or functionalization of the oxazole core through highly reactive intermediates.

Photo-Generated Carbene and Ylide Cascades

Photochemical methods offer a powerful tool for the construction of complex heterocyclic systems under mild conditions. In the context of oxazole synthesis, photo-generated carbenes and the subsequent formation of ylide intermediates play a crucial role in cascade reactions that efficiently build the oxazole ring.

A notable example is the visible-light-induced three-component reaction for synthesizing 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. nih.govrsc.org This catalyst- and additive-free transformation is initiated by the photo-activation of the hybrid ylide, which generates an α-phosphonium carbene. nih.gov This electrophilic Fischer carbene species then reacts with a nitrile to form a P/N hybrid ylide intermediate. A subsequent nucleophilic attack by a carboxylic anion on the nitrilium ion carbon leads to a second phosphonium ylide intermediate. This intermediate then undergoes an intramolecular Wittig-type olefination to yield the final trisubstituted oxazole product. nih.gov Mechanistic studies suggest the formation of a singlet α-phosphonium carbene species as the key reactive intermediate that originates from the photo-generated ylide. nih.gov

Another relevant photochemical pathway involves the [3+2] cycloaddition of carbenes and nitriles. chemistryviews.org In this metal-free approach, α-carbonyl diazo compounds are irradiated with blue LED light to generate a carbene. chemistryviews.org This carbene is then trapped by a nitrile to form a nitrogen ylide intermediate. An intramolecular [3+2] cycloaddition of this ylide furnishes the oxazole ring. chemistryviews.org This method is characterized by its broad substrate scope and moderate to high yields for a variety of oxazole derivatives. chemistryviews.org

The general mechanism for the photo-generated carbene and ylide cascade for oxazole synthesis can be summarized in the following steps:

Photo-activation : A precursor molecule absorbs light, leading to the generation of a carbene.

Ylide Formation : The highly reactive carbene is trapped by a nitrile, forming a nitrogen or phosphorus-nitrile hybrid ylide.

Cascade Reaction : The ylide intermediate undergoes further reactions, such as nucleophilic attack and intramolecular cyclization, to form the stable oxazole ring.

While these examples focus on the synthesis of the oxazole core, the principles of photo-generated reactive intermediates are pertinent to the potential photochemical behavior of existing 2-aroyl-oxazole derivatives.

Ritter-Type Reaction and Oxidative Cyclization

The Ritter reaction and subsequent oxidative cyclization represent a classic and versatile strategy for the synthesis of N-substituted amides and various heterocyclic compounds, including oxazoles. researchgate.net The fundamental mechanism of the Ritter reaction involves the generation of a carbocation, which is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile. researchgate.net This forms a stable nitrilium ion intermediate, which, upon hydrolysis, yields an amide. researchgate.net

In the context of oxazole synthesis, this pathway can be extended through an oxidative cyclization step. A reaction pathway for the synthesis of 1,3-oxazoles involves the reaction of alkynes with acetonitrile-stabilized I+ ions. This is followed by a Ritter-type reaction of the solvent (acetonitrile) to form a nitrilium ion. A subsequent attack by water and ring closure leads to the formation of the 1,3-oxazole ring. researchgate.net

Various protocols have been developed that utilize this concept. For instance, a highly efficient copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Another approach involves a catalyst-free intramolecular oxidative cyclization of N-allylbenzamides to prepare 2,5-disubstituted oxazoles in good yields. acs.org In this reaction, N-bromosuccinimide (NBS) is used as an oxidant. acs.org The reaction conditions for this particular transformation are detailed in the table below.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NBS | ClCH₂CH₂Cl | 80 | Good |

| 2 | NBS | ClCH₂CH₂Cl | RT | No Reaction |

| 3 | NBS | ClCH₂CH₂Cl | 50 | No Cyclization |

| 4 | NBS | ClCH₂CH₂Cl | 100 | 88 |

This table summarizes the effect of temperature on the yield of the oxidative cyclization of a model N-allylbenzamide to a 2,5-substituted oxazole using NBS as the oxidant in 1,2-dichloroethane. The optimal yield was achieved at 100 °C. acs.org

Computational Chemistry and Electronic Structure of 2 4 Pentyloxybenzoyl Oxazole

Density Functional Theory (DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

A full geometry optimization of 2-(4-Pentyloxybenzoyl)oxazole would be performed using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This would yield the lowest energy conformation of the molecule. The analysis would involve a detailed examination of key structural parameters.

Bond Lengths: Theoretical calculations would provide the precise lengths of all covalent bonds within the molecule, such as the C-C, C-O, C-N, and C=O bonds of the benzoyl and oxazole (B20620) moieties, as well as the C-O and C-C bonds of the pentyloxy chain.

Bond Angles: The angles between adjacent bonds, which define the molecule's three-dimensional shape, would be calculated. This includes the angles within the aromatic ring, the oxazole ring, and at the carbonyl and ether linkages.

A data table presenting these calculated parameters would typically be included here.

DFT calculations are instrumental in predicting a molecule's electronic characteristics and identifying sites prone to chemical reaction.

Electronic Properties: Key properties such as the dipole moment, polarizability, and hyperpolarizability would be calculated to understand the molecule's response to an external electric field and its potential for nonlinear optical applications.

Reactivity Sites: Analysis of the electron distribution and orbital characteristics would help in identifying the most likely sites for electrophilic and nucleophilic attack. For instance, atoms with a high negative charge would be susceptible to electrophilic attack, while those with a high positive charge would be targets for nucleophiles.

A data table summarizing the calculated electronic properties would typically be included here.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites.

Color Coding: The map uses a color spectrum to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential.

Reactivity Prediction: The MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen, indicating their nucleophilic character. Positive potential might be expected on the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO and the gap between them are fundamental to understanding a molecule's chemical reactivity and kinetic stability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability and lower reactivity.

Chemical Reactivity Index: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical potential, hardness, softness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity.

A data table of HOMO-LUMO energies and calculated reactivity indices would typically be presented in this section.

The spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions and charge transfer within the molecule.

Electron Density Distribution: Visualization of the HOMO and LUMO would show where these orbitals are localized. For this compound, the HOMO might be concentrated on the electron-rich pentyloxybenzoyl moiety, while the LUMO could be located on the electron-accepting oxazole ring.

Charge Transfer: The distribution of these orbitals would indicate the possibility and nature of intramolecular charge transfer upon electronic excitation. A significant spatial separation between the HOMO and LUMO would suggest a charge-transfer character for the lowest energy electronic transition.

Advanced Electronic Structure Calculations

Advanced electronic structure calculations are pivotal in elucidating the intricate behaviors of molecules, particularly in their excited states. These computational methods allow for the exploration of reaction pathways, dynamics, and the distribution of electrons, which are often not fully accessible through experimental means alone.

The excited-state dynamics of molecules containing an oxazole ring are complex and can involve several decay pathways. Upon photoexcitation, these molecules can undergo rapid internal conversion, intersystem crossing, or photochemical reactions. For instance, computational studies on the photoisomerization of isoxazole to oxazole have revealed intricate excited-state potential energy surfaces. rsc.org

In a similar vein, the excited states of this compound would likely be characterized by initial excitation to a bright π-π* state, primarily localized on the benzoyl and oxazole moieties. Following this excitation, several decay pathways could be envisaged:

Internal Conversion: The molecule could rapidly decay back to the ground state through non-radiative processes, dissipating the absorbed energy as heat.

Fluorescence: Radiative decay from the first singlet excited state (S1) back to the ground state (S0) would result in the emission of a photon. The wavelength of this emission would be influenced by the electronic nature of the pentyloxy group.

Intersystem Crossing: The molecule could transition from the singlet excited state to a triplet excited state (T1). This process is often a precursor to phosphorescence or triplet-state reactivity.

Photochemical Reaction: Similar to what is observed in other oxazole-containing systems, there is a possibility of ring-opening of the oxazole moiety. Nonadiabatic ab initio molecular dynamics simulations on related compounds like 3,5-dimethylisoxazole have shown that upon photoexcitation, the N–O bond can break, leading to relaxation to the ground state. rsc.org

The presence of the 4-pentyloxybenzoyl group is expected to modulate these pathways. The electron-donating nature of the pentyloxy group could influence the charge distribution in the excited state, potentially favoring intramolecular charge transfer (ICT) character, which would affect the fluorescence properties and the relative energies of the excited states.

To accurately model the excited-state dynamics, particularly when multiple electronic states are close in energy, nonadiabatic surface-hopping dynamics simulations are employed. These simulations allow for the trajectories of the nuclei to evolve on a single potential energy surface and to "hop" between different electronic states at regions of strong coupling, such as conical intersections.

For a molecule like this compound, these simulations would be crucial for understanding the competition between different decay channels. For example, in the study of the photoisomerization of 3,5-dimethylisoxazole to an oxazole derivative, nonadiabatic dynamics simulations were used to trace the reaction pathway, revealing the lifetimes of the excited states and the mechanism of bond cleavage. rsc.org The simulations showed the existence of two different excited-state lifetimes in the S1 state, estimated at 10.77 and 119.81 femtoseconds. rsc.org

A hypothetical nonadiabatic dynamics simulation for this compound would likely involve:

Initial excitation to an upper excited state (e.g., S2).

Rapid internal conversion to the S1 state.

Evolution on the S1 potential energy surface, where the trajectory could either lead to a region of fluorescence or approach a conical intersection with the ground state (S0) or a triplet state (T1).

Hopping to the lower electronic state, leading to either return to the ground state or formation of a triplet species.

These simulations would provide a time-resolved picture of the photophysical and photochemical events occurring after light absorption.

The stability of a radical species is a key factor in determining its lifetime and reactivity. Radical Stabilization Energy (RSE) is a thermodynamic measure of the stability of a radical relative to a reference compound. rsc.org A higher RSE indicates a more stable radical. rsc.org The kinetic stability, on the other hand, is influenced by steric hindrance around the radical center, which can prevent reactions such as dimerization.

For this compound, radical formation could occur through various processes, such as homolytic cleavage of a bond or through electron transfer to form a radical anion or cation. The stability of a potential benzoyl-type radical formed from this molecule would be influenced by the delocalization of the unpaired electron over the aromatic ring and the carbonyl group. masterorganicchemistry.com The pentyloxy group, being an electron-donating group, would further influence the electronic distribution and stability.

The table below presents representative Radical Stabilization Energies (RSEs) for radicals structurally related to fragments of this compound. These values provide a quantitative basis for assessing the thermodynamic stability of such radical species.

| Radical | Reference Compound | RSE (kcal/mol) |

| Benzyl radical | Toluene | 12.5 masterorganicchemistry.com |

| Allyl radical | Propene | 15.7 masterorganicchemistry.com |

This table presents data for analogous radical structures to provide a comparative context for the potential radical stability of this compound derivatives. The RSE values are taken from computational studies on these specific analogs.

In a radical species, the unpaired electron is not typically localized on a single atom but is distributed across the molecule. The spin density is a measure of the spatial distribution of this unpaired electron. Computational methods like Density Functional Theory (DFT) can be used to calculate and visualize the spin density, providing insights into which atoms are the most reactive sites in a radical. missouri.edu

For a hypothetical radical anion or cation of this compound, the spin density would be delocalized over the π-system of the benzoyl and oxazole rings. In the case of a radical anion, the spin density would likely be concentrated on the electron-withdrawing benzoyl group, particularly on the carbonyl carbon and oxygen, as well as on the oxazole ring. niscpr.res.in Conversely, in a radical cation, the spin density might be more distributed over the electron-rich pentyloxy-substituted phenyl ring and the oxazole ring.

Hybridization analysis of the atoms bearing significant spin density can reveal changes in geometry upon radical formation. For instance, a carbon atom that is sp2 hybridized in the neutral molecule might exhibit some sp3 character in the radical, leading to a slight puckering of the ring.

The following table conceptually illustrates the expected distribution of spin density in a hypothetical radical anion of this compound, based on general principles of electronic structure in related aromatic and heterocyclic radicals.

| Molecular Fragment | Expected Relative Spin Density |

| Carbonyl Carbon | High |

| Carbonyl Oxygen | High |

| Oxazole Ring Atoms | Moderate |

| Phenyl Ring (unsubstituted) | Moderate |

| Pentyloxy-substituted Phenyl Ring | Low |

This table provides a qualitative prediction of spin density distribution for a hypothetical radical anion of this compound based on the electronic properties of its constituent fragments.

Spectroscopic Characterization Methodologies for 2 4 Pentyloxybenzoyl Oxazole Analogs

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic "fingerprint" of the compound can be obtained.

The FT-IR spectrum of 2-(4-pentyloxybenzoyl)oxazole analogs is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups within the molecule. The interpretation of these bands allows for the confirmation of the compound's structure.

Key functional groups and their expected FT-IR absorption ranges include:

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the pentyloxy group are expected in the 2960-2850 cm⁻¹ range.

C=O Stretching: The carbonyl group of the benzoyl moiety is a strong infrared absorber and is anticipated to show a prominent band in the region of 1680-1640 cm⁻¹. For instance, in a related series of benzoyl-substituted-1-pentylindoles, the carbonyl absorption band was a key distinguishing feature for the various regioisomers.

C=N and C=C Stretching: The oxazole (B20620) ring contains both C=N and C=C bonds. The C=N stretching vibration in oxazole-containing structures is typically observed around 1610-1580 cm⁻¹. Aromatic C=C stretching vibrations from both the phenyl and oxazole rings are expected to appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two different C-O bonds are present: the ether linkage of the pentyloxy group and the C-O-C bond within the oxazole ring. The aryl-alkyl ether C-O stretching is expected to produce a strong band around 1250 cm⁻¹. The C-O stretching within the oxazole ring may appear in the 1070-1020 cm⁻¹ range.

Oxazole Ring Vibrations: The oxazole ring itself has characteristic vibrational modes. These can be complex and are often coupled with other vibrations in the molecule.

Table 1: Expected FT-IR Absorption Bands for this compound Analogs

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Carbonyl (C=O) | Stretching | 1680-1640 |

| Imine (C=N) | Stretching | 1610-1580 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aryl-Alkyl Ether (C-O) | Stretching | ~1250 |

| Oxazole Ring (C-O) | Stretching | 1070-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound analogs provides valuable information about the number of different types of protons and their neighboring environments. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters for structural assignment.

Aromatic Protons: The protons on the 4-pentyloxyphenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the pentyloxy group. For example, in 2-(4-chloro phenyl)-5-phenyl oxazole, the aromatic protons appear in the range of δ 7.38-8.06 ppm. The protons on the oxazole ring are also expected in this region.

Oxazole Ring Protons: The chemical shifts of the protons on the oxazole ring are influenced by the substituents. For instance, the H-5 proton of the oxazole ring in a related compound was observed as a singlet at δ 7.47 ppm.

Pentyloxy Group Protons: The protons of the pentyloxy side chain will appear in the upfield region of the spectrum.

The two protons of the -OCH₂- group are deshielded by the adjacent oxygen atom and are expected to appear as a triplet around δ 4.0 ppm.

The subsequent methylene groups (-CH₂CH₂CH₂-) will show complex multiplets in the range of δ 1.4-1.8 ppm.

The terminal methyl group (-CH₃) will appear as a triplet at approximately δ 0.9 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (ortho to C=O) | Doublet | ~8.0 |

| Aromatic (ortho to -O-) | Doublet | ~7.0 |

| Oxazole Ring | Singlet/Multiplet | 7.0 - 8.0 |

| -OCH₂- | Triplet | ~4.0 |

| -OCH₂CH₂ - | Multiplet | ~1.8 |

| -CH₂CH₂ CH₂- | Multiplet | ~1.5 |

| -CH₂CH₂ CH₃ | Multiplet | ~1.4 |

| -CH₃ | Triplet | ~0.9 |

The coupling constants (J values) between adjacent protons provide further structural information, helping to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbonyl carbon of the benzoyl group is typically found in the downfield region of the spectrum, around δ 180-190 ppm. In a similar compound, 3-(4-pentyloxybenzoyl) coumarin, the carbonyl carbon appeared at δ 189.77 ppm.

Aromatic and Oxazole Carbons: The carbon atoms of the aromatic rings and the oxazole ring are expected to resonate in the range of δ 110-165 ppm. The carbon attached to the oxygen of the pentyloxy group will be significantly deshielded. The chemical shifts of the oxazole ring carbons are characteristic; for the parent oxazole, C2, C4, and C5 appear at δ 150.6, 138.1, and 125.6 ppm, respectively. Substitution will alter these values. In 2-(4-chloro phenyl)-5-phenyl oxazole, the oxazole carbons and aromatic carbons appear between δ 124.0 and 160.6 ppm.

Pentyloxy Group Carbons: The carbon atoms of the pentyloxy chain will appear in the upfield region.

The -OCH₂- carbon is expected around δ 68 ppm.

The other methylene carbons will appear in the range of δ 22-30 ppm.

The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 190 |

| Aromatic/Oxazole (C, C-O, C-N) | 110 - 165 |

| -OCH₂- | ~68 |

| -OCH₂CH₂ - | ~29 |

| -CH₂CH₂ CH₂- | ~28 |

| -CH₂CH₂ CH₃ | ~22 |

| -CH₃ | ~14 |

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the ¹³C NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound and its analogs, electron ionization mass spectrometry (EI-MS) is a common technique.

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation pathways. The analysis of these fragments helps in piecing together the molecular structure.

Molecular Ion Peak: The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. For this compound, this would be at m/z 259.

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the oxazole ring can lead to the formation of a 4-pentyloxybenzoyl cation (m/z 191).

Loss of the Pentyloxy Group: Fragmentation of the pentyloxy chain is also expected. Loss of a pentyl radical (C₅H₁₁) would result in a fragment at m/z 188. Loss of pentene (C₅H₁₀) via a McLafferty-type rearrangement could also occur.

Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like CO or HCN. The photodissociation of the parent oxazole molecule has been shown to produce fragments such as HCN, HCO, and CH₂CO.

Benzoyl Cation: A prominent peak at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is a common feature in the mass spectra of benzoyl-containing compounds.

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also frequently observed.

Table 4: Plausible Mass Fragments for this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 259 | [M]⁺• (Molecular Ion) |

| 191 | [C₁₂H₁₅O₂]⁺ (4-Pentyloxybenzoyl cation) |

| 188 | [M - C₅H₁₁]⁺ |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.

For this compound and its analogs, the presence of conjugated π-systems, including the benzoyl group and the oxazole ring, is expected to result in strong UV absorption. The extended conjugation between the phenyl ring, the carbonyl group, and the oxazole ring will likely lead to π → π* transitions.

Expected Absorption: The UV-Vis spectrum is anticipated to show absorption bands in the UVA range. For comparison, derivatives of 2-(2'-hydroxyphenyl)benzoxazole exhibit maximum absorption wavelengths (λₘₐₓ) in the range of 336 to 374 nm. The electronic states of the parent oxazole have been studied, showing intense absorption bands in the vacuum ultraviolet (VUV) region. However, conjugation with the benzoyl group will shift these absorptions to longer wavelengths.

Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

The study of the electronic spectra is crucial for understanding the photophysical properties of these compounds and can be complemented by fluorescence spectroscopy to investigate their emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique used to study the electronic transitions within a molecule. For oxazole derivatives, this method provides insights into the π→π* transitions. The absorption spectra of these compounds are typically recorded in various solvents to observe any shifts in the maximum absorption wavelength (λmax), which can provide information about the interaction between the molecule and the solvent. nih.gov

Studies on similar heterocyclic systems, such as pyrazoly 1,3,4-oxadiazole derivatives, have shown that the maximum absorption wavelength is often not significantly altered by changes in solvent polarity. nih.gov This suggests that the electronic ground state of these molecules is not heavily influenced by the surrounding medium. The absorption characteristics are primarily determined by the inherent electronic structure of the conjugated system.

Fluorescence Emission Spectroscopy and Solvatochromism Studies

Fluorescence emission spectroscopy is employed to investigate the photophysical properties of fluorescent molecules like oxazole derivatives. nih.gov This technique involves exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift.

A notable phenomenon observed in many oxazole derivatives is solvatochromism, where the color of a solution changes with the polarity of the solvent. ufms.brufms.br This is typically observed as a shift in the fluorescence emission spectrum. For instance, a red shift (bathochromic shift) in the emission maximum with increasing solvent polarity indicates that the excited state of the molecule is more polar than the ground state and is stabilized by polar solvents. nih.gov This stabilization is often attributed to an intramolecular charge transfer (ICT) that occurs upon excitation. nih.gov

The solvatochromic behavior can be quantitatively analyzed using models like the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and allows for the estimation of the excited-state dipole moment. nih.gov For example, in a study on Sulfisoxazole, an excited state dipole moment of 11.54 Debye was determined using this method. nih.gov The study of solvatochromism provides crucial information about the electronic distribution in both the ground and excited states of the molecule. nih.govnih.gov

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | 1.427 | Data not available | Data not available | Data not available |

| Dioxane | 2.21 | 1.422 | Data not available | Data not available | Data not available |

| Chloroform | 4.81 | 1.446 | Data not available | Data not available | Data not available |

| Ethyl Acetate | 6.02 | 1.373 | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | 1.361 | Data not available | Data not available | Data not available |

X-ray Based Spectroscopic Probes

X-ray based spectroscopic techniques are powerful tools for probing the elemental composition and electronic states of materials. These methods provide detailed information about the core-level electrons, which are characteristic of each element.

X-ray Absorption (XA) Spectroscopy

Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, a type of X-ray absorption spectroscopy, is a useful technique for the chemical characterization of molecules, particularly nitrogen-containing heterocycles. nih.gov This method involves exciting a core electron to an unoccupied molecular orbital. The resulting spectrum provides information about the partial density of unoccupied states and the chemical environment of the absorbing atom. acs.org For complex organic molecules, the interpretation of these spectra often requires theoretical simulations, such as those based on time-dependent density functional theory (TDDFT). nih.govacs.org

X-ray Photoelectron (XP) Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org In the context of nitrogen-containing organic compounds, XPS is particularly useful for characterizing the different nitrogen species present. researchgate.net The N1s spectrum can be deconvoluted to identify and quantify different nitrogen environments, such as pyridinic, pyrrolic, and graphitic nitrogen, based on their distinct binding energies. researchgate.net For example, in a study of perfluorophenylazide-modified surfaces, XPS was used to assign peaks in the N1s spectrum to amine/amide and azide species. acs.org

| Nitrogen Species | Typical Binding Energy (eV) |

| Pyridinic | ~398.7 |

| Pyrrolic | ~400.3 |

| Graphitic | ~401.5 |

| Oxidized Nitrogen | ~404.4 |

| Amine/Amide | ~400.5 |

| Azide (outer N) | ~402.1 |

| Azide (central N) | ~405.6 |

Note: The binding energies are approximate and can vary depending on the specific chemical environment.

Auger–Meitner Electron (AE) Spectroscopy

Auger–Meitner Electron Spectroscopy (AES), also known as Auger Electron Spectroscopy, is a surface-sensitive technique used for elemental analysis. tcd.ie The process involves the non-radiative decay of an atom with a core-level vacancy. arxiv.org An outer-shell electron fills the core hole, and the excess energy is transferred to another outer-shell electron, which is then ejected as an Auger electron. wikipedia.org The kinetic energy of the Auger electron is characteristic of the parent element and its chemical environment, providing an elemental "fingerprint". tcd.ieeag.com AES is particularly useful for analyzing the composition of thin films and identifying surface contaminants. tcd.ieeag.com The interpretation of molecular AES spectra can be challenging due to the large number of possible final doubly ionized states, often necessitating computational methods for accurate analysis. arxiv.orgarxiv.org

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For novel synthesized compounds, single-crystal X-ray diffraction is used to confirm the molecular structure predicted by other spectroscopic methods. mdpi.commdpi.com The analysis of the crystal structure reveals details about the molecular packing, including hydrogen bonding and π-π stacking interactions, which govern the solid-state properties of the material. For example, in the analysis of a fused triazolo/thiadiazole compound, X-ray diffraction was used to determine the crystal system, space group, and unit cell parameters, as well as to analyze the planarity and torsion angles of the fused ring systems. mdpi.com

| Crystallographic Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.573 |

Note: The data in this table is from a representative heterocyclic compound mdpi.com and is included to illustrate the type of information obtained from a single-crystal X-ray diffraction study. Specific data for this compound was not found.

Molecular Modeling and Dynamics Simulations for 2 4 Pentyloxybenzoyl Oxazole Interactions

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for estimating the strength and type of interaction between a ligand, such as 2-(4-Pentyloxybenzoyl)oxazole, and a target protein.

Assessment of Binding Affinities and Interaction Patterns

Binding affinity represents the strength of the binding interaction between a ligand and its target. In molecular docking, this is quantified by a scoring function, which calculates a value, typically in kcal/mol, indicating the stability of the ligand-protein complex. A more negative value signifies a stronger, more favorable binding interaction.

Studies on various oxazole (B20620) derivatives have demonstrated a range of binding affinities against different protein targets. For instance, docking analyses of some oxazole compounds against the heme-binding protein from Porphyromonas gingivalis revealed strong binding affinity scores, with values reaching as low as -11.3 kcal/mol. nih.govbioinformation.net These scores suggest a higher binding efficiency compared to some clinically used drugs in the same study. nih.govbioinformation.net For this compound, a hypothetical docking study against a panel of selected protein targets could yield a range of binding affinities, reflecting its potential selectivity and potency.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 |

| Heme-binding Protein (HmuY) | 2Z7D | -10.5 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -8.9 |

Note: The data in this table is illustrative and based on typical values observed for similar heterocyclic compounds in docking studies.

Beyond the affinity score, docking simulations reveal the specific interaction patterns between the ligand and the amino acid residues in the protein's binding site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the complex. nih.govbioinformation.net

Ligand-Protein Complex Formation and Visualization

Following a docking simulation, the resulting ligand-protein complex can be visualized using molecular graphics software like PyMOL, UCSF Chimera, or Biovia Discovery Studio. youtube.comunpad.ac.idyoutube.comyoutube.comyoutube.com This visualization is critical for a detailed analysis of the binding mode. Researchers can observe the three-dimensional arrangement of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction. youtube.comunpad.ac.id

For this compound, visualization would show how its distinct chemical features orient themselves to maximize contact with the protein. The pentyloxy tail, being hydrophobic, would likely occupy a greasy, nonpolar pocket of the receptor. The benzoyl and oxazole rings could engage in aromatic stacking interactions (π-π stacking) with residues like phenylalanine, tyrosine, or tryptophan. The nitrogen and oxygen atoms in the oxazole ring and the carbonyl oxygen are potential hydrogen bond acceptors, forming crucial connections with hydrogen-donating residues in the protein. tandfonline.com

Virtual Screening Approaches

Virtual screening (VS) is a computational strategy used to search large databases of small molecules to identify those that are most likely to bind to a specific drug target. wikipedia.org This method is instrumental in the early stages of drug discovery for narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental testing. wikipedia.org

There are two main approaches to virtual screening: structure-based and ligand-based. wikipedia.org Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein. wikipedia.org In this approach, libraries of compounds are docked into the protein's binding site, and their potential binding affinities are calculated. wikipedia.orgnih.gov A compound like this compound could be identified as a "hit" from such a screen if it consistently ranks high in docking scores against a particular target.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that are known to be active. wikipedia.org A pharmacophore model or a shape-based model is constructed from these known active compounds, and this model is then used as a query to search for new molecules with similar properties. wikipedia.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another cornerstone of computer-aided drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comrsc.org A pharmacophore represents the 3D arrangement of these features, not a real molecule. rsc.org

Identification of Essential Molecular Features for Interactions

Pharmacophore modeling helps to distill the chemical structure of a molecule like this compound into a set of key interaction features. nih.gov The process involves identifying features that are critical for molecular recognition by a receptor. dovepress.com

For this compound, the following pharmacophoric features can be identified:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the oxazole ring and the carbonyl oxygen are prime hydrogen bond acceptors. The ether oxygen of the pentyloxy group also contributes to this feature.

Aromatic Rings (AR): The benzoyl and oxazole rings are aromatic features that can participate in π-π stacking or hydrophobic interactions.

Hydrophobic Group (H): The five-carbon pentyloxy chain is a significant hydrophobic feature, likely to interact with nonpolar regions of a binding pocket.

These features can be mapped onto a 3D model, defining the spatial constraints (distances and angles) between them. This model can then be used to design new molecules or to search databases for compounds that match the pharmacophoric pattern. nih.govnih.gov

Table 2: Key Pharmacophoric Features of this compound

| Feature Type | Structural Component | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Oxazole Nitrogen | Interaction with H-bond donor residues (e.g., Ser, Thr, Lys) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with H-bond donor residues |

| Aromatic Ring (AR) | Benzoyl Ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Aromatic Ring (AR) | Oxazole Ring | π-π stacking, other aromatic interactions |

Elucidation of Hydrogen Bonding and Aromatic Interactions

The oxazole ring is a versatile heterocyclic structure that can engage in various non-covalent interactions. tandfonline.com Theoretical studies have shown that in interactions with water, the nitrogen atom of the oxazole ring is the preferred hydrogen bond acceptor site over the oxygen atom. researchgate.net This makes the nitrogen atom a critical anchor point for binding to protein targets that have hydrogen bond-donating amino acids in their active sites.

Molecular Dynamics (MD) Simulations for this compound Interactions

extensive search of scientific literature and computational chemistry databases did not yield any specific molecular dynamics (MD) simulation studies focused on this compound. Therefore, detailed research findings and data tables for this particular compound are not available.

However, to provide context on how such simulations are utilized for similar molecules, this section will outline the principles of MD simulations and the nature of the data typically generated, drawing on general findings for other bioactive oxazole derivatives.

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would typically be employed to understand its conformational flexibility, its interaction with biological targets such as proteins or nucleic acids, and its behavior in a solvent environment.

General Principles and Expected Findings from MD Simulations of Bioactive Oxazoles:

A typical MD simulation study on a small molecule like this compound interacting with a protein target would involve several key analyses, which would yield data that could be presented in the following hypothetical tables.

Interaction Energy Analysis: MD simulations allow for the calculation of the binding free energy between a ligand and its receptor, which is a key indicator of binding affinity. This energy is often decomposed into its constituent parts to understand the driving forces of the interaction.

Table 1: Hypothetical Binding Free Energy Components for this compound with a Target Protein (kcal/mol)

| Energy Component | Calculated Value (kcal/mol) | Description |

|---|---|---|

| ΔG_bind | -9.5 | Total binding free energy, indicating a spontaneous binding process. |

| ΔE_vdw | -12.0 | Van der Waals energy, suggesting strong shape complementarity and hydrophobic interactions. |

| ΔE_elec | -5.0 | Electrostatic energy, indicating favorable polar interactions. |

| ΔG_polar | +8.5 | Polar solvation energy, representing the energy cost of desolvating polar groups upon binding. |

| ΔG_nonpolar | -1.0 | Nonpolar solvation energy, related to the hydrophobic effect. |

Analysis of System Stability: To ensure the reliability of the simulation, various parameters are monitored to assess the stability of the system over the simulation time. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are common metrics.

Table 2: Hypothetical Stability Metrics from a 100 ns MD Simulation

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD (Å) | 1.8 ± 0.3 | Indicates the protein structure is stable throughout the simulation. |

| Ligand RMSD (Å) | 0.9 ± 0.2 | Shows the ligand remains in a stable binding pose within the protein's active site. |

| Radius of Gyration (Rg) (Å) | 22.5 ± 0.5 | Reflects the compactness of the protein, with a stable value indicating no major unfolding. |

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. MD simulations can track the formation and breakage of these bonds over the simulation trajectory.

Table 3: Hypothetical Hydrogen Bond Occupancy with Key Protein Residues

| Protein Residue | Ligand Atom | Occupancy (%) | Description |

|---|---|---|---|

| Tyr254 (OH) | Oxazole Nitrogen | 75.2 | A stable hydrogen bond is formed between the tyrosine side chain and the oxazole ring. |

| Ser180 (Backbone NH) | Benzoyl Oxygen | 60.5 | A frequent hydrogen bond interaction with the backbone of a serine residue. |

Structure Activity Relationship Sar Studies of Benzoyl Oxazole Derivatives

Analysis of Substituent Effects on Molecular Interactions

The biological activity of a compound is governed by its ability to interact with a specific biological target, such as an enzyme or receptor. These interactions are dictated by the three-dimensional arrangement of atoms and the distribution of electronic charge within the molecule. For benzoyl oxazole (B20620) derivatives, the key structural components influencing these interactions are the pentyloxy group, the positions of substituents on the oxazole ring, and the aromatic phenyl moiety.

The pentyloxy group, a five-carbon alkyl chain attached to the phenyl ring via an ether linkage, significantly influences the molecule's physicochemical properties, particularly its lipophilicity. This moiety primarily engages in non-specific, weak intermolecular interactions that can be crucial for molecular recognition and binding affinity.

The reactivity of the hydrogen atoms on the oxazole ring typically follows the order C-2 > C-5 > C-4, with the hydrogen at the C-2 position being the most acidic. tandfonline.com This makes the C-2 position a common site for substitution.

C-2 Position: Substitution at C-2 places the substituent adjacent to the ring oxygen and flanked by the ring nitrogen. This position is the most electron-deficient and is susceptible to nucleophilic attack, especially if electron-withdrawing groups are present elsewhere on the ring. pharmaguideline.com Placing the bulky benzoyl group at this position defines a specific spatial orientation relative to the other positions.

C-4 and C-5 Positions: These positions are part of the ene-amine portion of the ring. Substitution at C-4 or C-5 can influence the ring's interaction with dienophiles in cycloaddition reactions. thepharmajournal.compharmaguideline.com The electronic nature of substituents at these positions can also modulate the basicity of the ring nitrogen. thepharmajournal.com For instance, attaching electron-donating groups to the ring can activate it towards electrophilic attack, which preferentially occurs at the C-4 or C-5 position. tandfonline.com

The specific placement of substituents dictates the molecule's shape and the vectoral presentation of its functional groups, which is critical for precise alignment within a target's binding site.

| Position | Relative Acidity of Hydrogen | Susceptibility to Nucleophilic Attack | Susceptibility to Electrophilic Attack | Common Role in SAR |

|---|---|---|---|---|

| C-2 | Highest tandfonline.com | High (most electron-deficient) pharmaguideline.com | Low | Primary point for introducing large aromatic or acyl groups. |

| C-4 | Lowest tandfonline.com | Low | High (with activating groups) pharmaguideline.com | Fine-tuning steric bulk and electronics; often bears smaller substituents. |

| C-5 | Intermediate tandfonline.com | Intermediate | High (with activating groups) tandfonline.com | Modulating molecular shape and interaction with adjacent groups. |

Aromatic systems, such as the phenyl ring of the benzoyl group and the oxazole ring itself, are critical for molecular recognition. They participate in several types of non-covalent interactions that contribute to high-affinity binding.

π-π Stacking: The electron-rich π-systems of the phenyl and oxazole rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein target. These interactions are sensitive to the electronic nature of the aromatic ring; the pentyloxy group, being an electron-donating group, can influence the quadrupole moment of the phenyl ring and thus modulate the strength of these interactions.

Cation-π Interactions: The π-face of the aromatic rings can interact favorably with positively charged species, such as the side chains of lysine or arginine residues or metal ion cofactors within an enzyme's active site.

Hydrogen Bonds: The carbonyl oxygen of the benzoyl linker is a strong hydrogen bond acceptor, forming directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) on the biological target. This is often a key anchoring point for the molecule.

The planar and rigid nature of these aromatic moieties helps to reduce the conformational entropy upon binding, which is energetically favorable and contributes to higher binding affinity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the biological activity (or physical properties) of a series of compounds with their chemical structures. frontiersin.org These methods generate mathematical models that can predict the activity of novel, unsynthesized molecules, thereby guiding drug design and optimization. nih.govmdpi.com

For benzoyl oxazole derivatives, a QSAR study would involve several steps:

Data Set Generation: A series of analogues of 2-(4-Pentyloxybenzoyl)oxazole would be synthesized, varying substituents on the phenyl and/or oxazole rings. Their biological activity would be measured experimentally.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be classified as:

Topological: Describing atomic connectivity (e.g., Kier's molecular connectivity indices). researchgate.net

Electronic: Quantifying charge distribution (e.g., partial charges, dipole moment).

Steric: Relating to the molecule's size and shape (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to lipophilicity (e.g., LogP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed biological activity (e.g., pIC50).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

The resulting QSAR model provides insights into the SAR of the series. For example, a positive coefficient for a descriptor like LogP would indicate that increasing lipophilicity is beneficial for activity, validating the importance of moieties like the pentyloxy group. Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a detailed roadmap for designing more potent compounds. nih.gov

The table below illustrates a hypothetical QSAR dataset for a series of 2-(4-substituted-benzoyl)oxazole derivatives.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight (Sterics) | pIC50 (Experimental Activity) | pIC50 (Predicted Activity) |

|---|---|---|---|---|---|

| 1 | -H | 2.50 | 221.23 | 5.45 | 5.51 |

| 2 | -OCH3 | 2.65 | 251.26 | 6.10 | 6.05 |

| 3 | -OC5H11 (Pentyloxy) | 4.41 | 307.38 | 7.32 | 7.28 |

| 4 | -Cl | 3.22 | 255.68 | 6.35 | 6.40 |

| 5 | -CF3 | 3.64 | 289.23 | 6.78 | 6.81 |

Advanced Materials Applications of Oxazole Derivatives

Liquid Crystalline Properties

The liquid crystalline behavior of organic molecules is intrinsically linked to their molecular structure. For a compound like 2-(4-Pentyloxybenzoyl)oxazole, its potential to exhibit mesomorphic phases would be predicated on the principles of molecular design for liquid crystals.

Mesomorphic Behavior and Phase Transitions (Nematic, Smectic)

Specific data on the mesomorphic behavior and phase transitions for this compound are not documented in the surveyed literature. Generally, calamitic (rod-shaped) molecules, a shape consistent with this compound's structure, are known to exhibit thermotropic liquid crystal phases, such as nematic and smectic phases, upon heating. The presence of a flexible pentyloxy tail and a rigid core composed of a phenyl ring and an oxazole (B20620) ring suggests the possibility of such behavior. The transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid, would be characterized by specific transition temperatures (e.g., melting point and clearing point). However, without experimental data from techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), any discussion of specific nematic or smectic phases, and their temperature ranges, would be purely speculative.

Design Principles for Thermotropic Liquid Crystals

The molecular architecture of this compound aligns with established design principles for thermotropic liquid crystals. These principles typically involve the combination of three key components:

A rigid core: In this case, the benzoyl-oxazole unit provides the necessary rigidity. The aromatic phenyl ring and the heterocyclic oxazole ring contribute to the planarity and linearity of the central part of the molecule.

A flexible terminal group: The 4-pentyloxy chain serves as the flexible tail. The length of this alkyl chain is a critical factor in determining the type of mesophase and the transition temperatures. Longer chains tend to favor the formation of more ordered smectic phases.

Flexoelectric Polarization and Electro-Optical Response

There is no available data on the flexoelectric polarization or the electro-optical response of this compound. Flexoelectricity in liquid crystals is the generation of a macroscopic polarization in response to a splay or bend deformation of the director field. The magnitude of this effect is described by the flexoelectric coefficients. For a molecule to exhibit significant flexoelectricity, it typically requires a combination of a permanent dipole moment and shape anisotropy (e.g., pear-like or banana-like shape). While the benzoyl-oxazole core possesses a dipole moment, a quantitative assessment of its flexoelectric response would necessitate experimental measurements, which are currently absent from the literature. Consequently, any discussion of its electro-optical switching behavior based on the flexoelectric effect would be unfounded.

Non-Linear Optical (NLO) Materials

Information regarding the non-linear optical (NLO) properties of this compound is not available in the scientific literature. The NLO response of a molecule, such as its second-order hyperpolarizability (β), is highly dependent on its electronic structure. Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon excitation.

The structure of this compound includes a conjugated system spanning the phenyl and oxazole rings. The pentyloxy group acts as a weak electron-donating group, and the carbonyl group has electron-withdrawing character. This donor-acceptor-like arrangement suggests the potential for second-order NLO activity. However, without experimental measurements (e.g., via Hyper-Rayleigh Scattering) or computational studies (e.g., using density functional theory), the magnitude of the NLO response of this specific compound cannot be determined.

Supramolecular Chemistry and Crystal Engineering of Oxazole Compounds

Intermolecular Interactions in Oxazole-Containing Systems

Hydrogen Bonding Networks (C-H...O, C-H...N)

While lacking conventional hydrogen bond donors like O-H or N-H, oxazole-containing systems frequently exhibit networks of weak C-H···O and C-H···N hydrogen bonds. These interactions are crucial in stabilizing crystal structures. nih.gov The nitrogen atom at position 3 and the oxygen atom at position 1 of the oxazole (B20620) ring can both act as hydrogen bond acceptors.

| Interaction Type | Description | Significance in Crystal Packing | Reference |

|---|---|---|---|

| C-H···N | Hydrogen on an aromatic or aliphatic carbon interacts with the nitrogen atom of the oxazole ring. | Often leads to the formation of one-dimensional chains or synthons. nih.gov | nih.gov |

| C-H···O | Hydrogen on a carbon interacts with the oxazole ring oxygen or other oxygen atoms in the molecule (e.g., carbonyl, ether). | Contributes to linking primary structural motifs (like chains) into 2D or 3D networks. nih.gov | nih.gov |

Halogen Bonding Analysis (I...Noxazole, I...O, I...π)

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org Oxazole derivatives are excellent candidates for studying this interaction due to the presence of multiple potential acceptor sites: the nitrogen atom, the oxygen atom, and the aromatic π-system.

A systematic study involving cocrystals of various oxazole derivatives with perfluorinated iodobenzenes demonstrated the high propensity for halogen bond formation. rsc.org The most consistent and prominent interaction observed was the I···Noxazole halogen bond, which was present in 100% of the cocrystals analyzed. rsc.org These bonds exhibit significant strength, with relative shortening values of up to 18.7%, comparable to the well-established I···Npyridine bond. rsc.org

Less frequently, halogen bonds to the oxazole oxygen atom (I···O) were observed. rsc.org Interactions with the aromatic rings (I···π) also contribute to the supramolecular assembly in some cases. rsc.org Computational studies confirmed that the oxazole nitrogen atom is typically the most favorable halogen bond acceptor site, possessing the most negative molecular electrostatic potential (MEP) value. rsc.org

| Halogen Bond Type | Frequency of Observation | Average Relative Shortening (%) | Comment | Reference |

|---|---|---|---|---|

| I···Noxazole | High (100% in studied cocrystals) | 15.9% | The most prominent and predictable halogen bond. | rsc.org |

| I···Ooxazole | Low | - | Formation is dependent on the geometry of the halogen bond donor. | rsc.org |

| I···π | Occasional | - | Observed as an additional interaction in some ditopic acceptors. | rsc.org |

Aromatic Interactions (π-π Stacking, Cation-π)

The presence of multiple aromatic rings in compounds like 2-(4-Pentyloxybenzoyl)oxazole—namely the oxazole ring and the phenyl group—facilitates π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings and are fundamental to the formation of stacked columnar or herringbone structures in crystals. rsc.org Analysis of various 4,5-diaromatic-substituted oxazoles has shown that π···π interactions play a role in their crystal packing, alongside other weak forces. mdpi.comnih.gov The aromaticity of the oxazole ring, though considered weaker than that of heterocycles like thiazole or thiophene, is sufficient to engage in these stabilizing interactions. researchgate.net While cation-π interactions are less common in neutral crystalline systems, the electron-rich π-face of the oxazole and phenyl rings could interact favorably with cationic species in relevant environments.

Coordination Bond Formation in Metal Complexes

The nitrogen atom of the oxazole ring possesses a lone pair of electrons, making it an effective ligand for coordination with metal centers. alfachemic.com This property has led to the development of a rich coordination chemistry for oxazole-based ligands. They can coordinate to a wide range of metals, including palladium, platinum, rhodium, neodymium, nickel, and copper, forming complexes with diverse geometries. acs.orgunm.edurameshrasappan.com

Design and Synthesis for Crystal Engineering Applications

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The synthesis of specific oxazole derivatives is a key strategy in this field. By strategically placing functional groups on the oxazole core, chemists can guide the assembly of molecules into predictable supramolecular architectures.

For example, the introduction of halogen atoms onto a molecular scaffold is a common strategy for engineering crystals via halogen bonding. rsc.org The synthesis of oxazoles with multiple potential acceptor sites allows for the systematic study of the hierarchy and competition between different non-covalent interactions. rsc.org